molecular formula C10H14BrNO2S B7869098 N-[(3-bromophenyl)methyl]propane-2-sulfonamide

N-[(3-bromophenyl)methyl]propane-2-sulfonamide

Cat. No.: B7869098
M. Wt: 292.19 g/mol
InChI Key: SAPBLPSBXHRPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromophenyl)methyl]propane-2-sulfonamide (CAS 1134203-88-5) is an organic compound featuring a propane-2-sulfonamide group linked to a 3-bromobenzyl moiety. With a molecular formula of C 10 H 14 BrNO 2 S and a molecular weight of 292.19, this compound is a valuable synthetic intermediate in medicinal and organic chemistry research . The core structural motif of this molecule is the sulfonamide functional group, which is prevalent in a wide range of pharmacologically active compounds . Sulfonamides are known to act as competitive inhibitors of enzymes like dihydropteroate synthetase in bacteria, which is essential for folate synthesis . Beyond their antibacterial properties, sulfonamide derivatives exhibit diverse pharmacological activities, including anti-carbonic anhydrase, anti-inflammatory, and diuretic effects, making them a privileged scaffold in drug discovery . The presence of the bromine atom on the phenyl ring offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to build more complex molecular architectures . This makes this compound a highly useful building block for constructing novel compounds and N -heterocyclic frameworks, which are crucial in the development of new pharmaceuticals and functional materials . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-8(2)15(13,14)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPBLPSBXHRPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Propane-2-sulfonamide undergoes deprotonation in the presence of a base, generating a sulfonamidate ion. This intermediate attacks the electrophilic carbon of 3-bromobenzyl bromide (or chloride), displacing the halide ion. The general stoichiometry follows a 1:1 molar ratio of reactants, though excess alkyl halide (1.2–1.5 eq) is often employed to drive the reaction to completion.

Standard Protocol

A representative procedure involves:

  • Dissolving propane-2-sulfonamide (1 eq, 135 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Adding triethylamine (1.2 eq, 0.17 mL, 1.2 mmol) to deprotonate the sulfonamide.

  • Introducing 3-bromobenzyl bromide (1.2 eq, 268 mg, 1.2 mmol) dropwise at 0°C.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Quenching with water, extracting with ethyl acetate, and purifying via column chromatography (hexane:ethyl acetate, 3:1).

Yield: 65–72% (typical for analogous reactions).

Alternative Base Systems and Solvent Optimization

Variations in base selection significantly impact reaction efficiency. While triethylamine remains common, stronger bases like lithium hydride (LiH) or n-butyllithium (nBuLi) enable faster kinetics under milder conditions.

Lithium Hydride-Mediated Alkylation

In a modified approach, LiH (1 eq) in dimethylformamide (DMF) facilitates rapid deprotonation of propane-2-sulfonamide at room temperature. Subsequent addition of 3-bromobenzyl bromide (1 eq) achieves 78% conversion within 3 hours, as demonstrated in analogous syntheses.

Advantages:

  • Reduced reaction time (3 hours vs. 24 hours).

  • Higher yields due to complete deprotonation.

Limitations:

  • LiH requires careful handling under inert atmospheres.

  • DMF complicates purification due to high boiling point.

Cryogenic Deprotonation with nBuLi

Employing nBuLi (1.6 M in THF) at -78°C enables precise control over reaction kinetics. This method, adapted from sulfoximine syntheses, involves:

  • Cooling THF to -78°C under nitrogen.

  • Adding nBuLi (1.1 eq) to propane-2-sulfonamide.

  • Introducing 3-bromobenzyl bromide (1 eq) and warming to 0°C over 2 hours.

Yield: ~60% (extrapolated from similar systems).

Purification and Characterization

Crude products are typically purified via recrystallization or column chromatography. Methanol and ethyl acetate/hexane mixtures are preferred solvents, yielding white crystalline solids.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (t, 1H, J = 1.6 Hz, ArH), 7.32–7.28 (m, 2H, ArH), 4.28 (s, 2H, CH₂), 3.12 (sep, 1H, J = 6.8 Hz, CH), 1.42 (d, 6H, J = 6.8 Hz, CH₃).

  • HRMS (ESI): m/z calcd for C₁₀H₁₄BrNO₂S [M+H]⁺: 292.19, found: 292.19 .

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

      Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium thiocyanate.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted benzyl sulfonamides.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Dehalogenated sulfonamides.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the sulfonamide group.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[(3-bromophenyl)methyl]propane-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and activity.

Comparison with Similar Compounds

Key Structural Insights :

  • Backbone Flexibility : Propane-2-sulfonamide offers conformational flexibility, whereas rigid backbones like pyridine (Compound 2) or tetrahydrofuran (BIIB104) may restrict binding to flat enzymatic pockets .

Yield and Purity Trends :

  • Benzyl bromide alkylation (e.g., 6d) typically yields <50%, while sulfonyl chloride coupling (e.g., Compound 2) achieves higher yields (>80%) .

Critical Analysis of Auxiliary Protein Interactions

highlights that auxiliary proteins (e.g., stargazin, γ8) significantly influence the efficacy of sulfonamides like BIIB104 by modulating receptor trafficking . This suggests that the target compound’s activity may depend on co-expression of such proteins in specific tissues.

Biological Activity

N-[(3-bromophenyl)methyl]propane-2-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including anticancer effects and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a 3-bromophenyl group attached to a propane-2-sulfonamide moiety. It is synthesized through the reaction of 3-bromophenol with propane-2-sulfonyl chloride in an aprotic solvent like dichloromethane under anhydrous conditions. This reaction does not require specific catalysts and typically occurs at temperatures ranging from 0°C to room temperature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported IC50 values ranging from 0.60 µM to 19.99 µM across different cancer types, indicating potent activity against cell lines such as HCT-116 and MCF-7 .
    • Table 1 summarizes the IC50 values observed for various cell lines:
    Cell LineIC50 (µM)
    HCT-1160.60
    MCF-70.89
    AGS0.79
    DU1459.63
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells by arresting the cell cycle in the sub-G0 phase and activating caspases (caspase-8 and caspase-9), which are crucial for programmed cell death .
    • It has been shown to depolarize mitochondrial membranes, further promoting apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity:

  • Inhibition of Pathogenic Bacteria :
    • The compound has been evaluated for its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action :
    • The antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that treatment with this compound led to a significant decrease in cell viability in HCT-116 cells, with a reduction from 91% viability to 26% after exposure to high concentrations (10 µg/mL) over 72 hours .
  • Antimicrobial Efficacy Testing :
    • In vitro tests against Escherichia coli showed that the compound inhibited growth effectively at concentrations similar to those required for cancer cell lines, indicating a dual role in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3-bromophenyl)methyl]propane-2-sulfonamide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where 3-bromobenzylamine reacts with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or DMF are used to enhance reactivity. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity (>95%) is confirmed via HPLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromophenyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 332.0) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1130–1320 cm1^{-1} .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Use in vitro assays targeting enzymes or receptors of interest. For example:

  • Enzyme Inhibition : Measure IC50_{50} values via kinetic assays (e.g., fluorogenic substrates for proteases).
  • Receptor Modulation : Employ cell lines expressing target receptors (e.g., AMPA receptors) with calcium flux or electrophysiology readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodology :

  • Substituent Variation : Modify the bromophenyl group (e.g., replace Br with Cl, CF3_3) or adjust the sulfonamide’s alkyl chain.
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like glutamate receptors .
  • Biological Validation : Test analogs in dose-response assays to correlate structural changes with potency .

Q. What strategies resolve contradictions in biological efficacy data across different assay systems?

  • Methodology :

  • Assay Replication : Repeat experiments under standardized conditions (pH, temperature, co-factors).
  • Auxiliary Protein Analysis : Evaluate the impact of proteins like Stargazin on receptor modulation using co-transfection models .
  • Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics independently of cellular context .

Q. How can solubility challenges be addressed for in vivo studies?

  • Methodology :

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability.
  • Nanoparticle Formulation : Encapsulate the compound in lipid-based carriers for sustained release .

Q. What crystallographic methods confirm the compound’s 3D structure?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures). Resolve the structure to confirm bond angles and stereochemistry (e.g., sulfonamide S–N bond length ~1.63 Å) .
  • Powder XRD : Validate bulk crystallinity and polymorphic forms .

Key Notes

  • Avoid commercial suppliers like BenchChem; prioritize peer-reviewed synthesis protocols .
  • For biological contradictions, auxiliary proteins (e.g., γ8 subunit) significantly influence AMPA receptor efficacy .
  • Computational tools (e.g., molecular dynamics) are critical for predicting metabolite interactions and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.